Comprehensive Technical Guide on 4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-ol: Synthesis, Tautomeric Dynamics, and Advanced Applications
Comprehensive Technical Guide on 4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-ol: Synthesis, Tautomeric Dynamics, and Advanced Applications
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Materials Scientists
Executive Summary
The compound 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol (CAS: 53249-23-3) is a highly versatile heterocyclic building block characterized by its unique tautomeric equilibrium and dual-nucleophilic centers. This whitepaper provides an authoritative, field-proven guide to its physicochemical profiling, standardized synthesis methodologies, and its emerging roles in anti-tubercular drug development and industrial corrosion inhibition.
By dissecting the causality behind experimental protocols and structural derivatization, this guide serves as a self-validating framework for integrating this triazole scaffold into advanced research workflows.
Physicochemical Profiling and Structural Causality
The reactivity of 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol is governed by its 1,2,4-triazole core, which exhibits complex tautomerism. In solution, the molecule exists in an equilibrium between the mercapto (-SH) and thione (=S) forms, as well as the hydroxy (-OH) and oxo (=O) forms.
Understanding this tautomerism is critical for predictive synthetic chemistry. The sulfur atom acts as a "soft" nucleophile, making it highly reactive toward alkylating agents (such as methyl methanethiosulfonate) under mild alkaline conditions, whereas the oxygen atom acts as a "hard" nucleophile requiring stronger basic conditions for functionalization.
Quantitative Data Summary
To facilitate rapid experimental design, the core physicochemical parameters are summarized below [3]:
| Parameter | Value / Description |
| Chemical Name | 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol (or 4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-ol) |
| CAS Registry Number | 53249-23-3 |
| Molecular Formula | C₄H₇N₃OS |
| Molecular Weight | 145.18 g/mol |
| PubChem CID | 329787024 |
| MDL Number | MFCD06655229 |
| Physical State | Solid (typically pale yellow to white crystalline powder) |
Standardized Synthesis Protocol
The synthesis of 1,2,4-triazole-3-ol/thiol derivatives relies on the thermodynamically driven cyclization of a thiosemicarbazide intermediate. The following protocol is designed as a self-validating system to ensure high yield and purity.
Step-by-Step Methodology
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Intermediate Formation (Nucleophilic Addition):
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Procedure: Dissolve 1.0 equivalent of ethyl isothiocyanate in absolute ethanol. Slowly add 1.05 equivalents of ethyl carbazate (or hydrazine hydrate derivative) dropwise at 0–5 °C under continuous stirring.
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Causality: The low temperature suppresses side reactions (such as the formation of symmetric thioureas) and ensures the selective nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon of the isothiocyanate.
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Alkaline Cyclization (Intramolecular Condensation):
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Procedure: Add an aqueous solution of 2M NaOH (2.0 equivalents) to the reaction mixture. Reflux the solution at 80 °C for 4–6 hours.
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Validation Check: Monitor the reaction via TLC (Eluent: Ethyl Acetate:Hexane 1:1). The disappearance of the UV-active thiosemicarbazide spot confirms complete cyclization.
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Causality: The strong base deprotonates the intermediate, driving the intramolecular nucleophilic attack that closes the 5-membered triazole ring. The alkaline environment stabilizes the resulting triazole as a water-soluble sodium salt.
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Acidification and Precipitation:
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Procedure: Cool the mixture to room temperature and carefully acidify with 2M HCl until the pH reaches 3–4.
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Causality: The pKa of the triazole thiol is approximately 7.5. Dropping the pH to 3–4 ensures full protonation of the thiolate anion, converting it into the neutral, organic-soluble product which precipitates out of the aqueous matrix.
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Purification:
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Procedure: Filter the precipitate, wash with ice-cold distilled water to remove NaCl byproducts, and recrystallize from ethanol.
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Fig 1. Stepwise synthesis of 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol via alkaline cyclization.
Applications in Drug Development and Materials Science
Anti-Tubercular Agents and Efflux Pump Inhibition
The rise of multi-drug-resistant (MDR) Mycobacterium tuberculosis has necessitated the development of novel scaffolds that bypass traditional resistance mechanisms. 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol serves as a critical precursor for synthesizing antibacterial methyl disulfides [1].
Mechanistic Insight: Researchers have demonstrated that treating this triazole thiol with S-methyl methanethiosulfonate under alkaline conditions generates an asymmetric methyl disulfide analogue. This specific derivatization leverages the soft nucleophilicity of the mercapto group. The resulting disulfide compounds act as potent efflux pump inhibitors (EPIs) . By blocking transmembrane efflux pumps, these analogues prevent the bacteria from expelling antibiotics, thereby restoring the efficacy of existing drugs and disrupting the quorum-sensing pathways essential for bacterial biofilm formation [1].
Fig 2. Derivatization of the triazole scaffold into methyl disulfides for efflux pump inhibition.
Industrial Corrosion Inhibition in Wet Sour Crude
Beyond pharmaceuticals, the compound exhibits exceptional utility in materials science, specifically as a corrosion inhibitor for metal surfaces exposed to highly corrosive wet sour crude oil (environments rich in hydrogen sulfide).
According to recent patent literature (US20240301275A1), sulfhydryl alcohols, including 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol, are formulated alongside polysorbates and substituted benzimidazoles to passivate metal surfaces [2]. Mechanistic Insight: The free electron pairs on the nitrogen atoms of the triazole ring, combined with the highly polarizable sulfur atom, allow the molecule to chemisorb onto the metal surface. This forms a compact, adherent monolayer that physically restricts the diffusion of reducible species (like oxygen and corrosive ions) to the cathodic sites of the metal, dramatically increasing surface impedance and preventing oxidative degradation [2].
Analytical Characterization Protocol
To ensure the scientific integrity of the synthesized or procured compound, the following analytical validations must be performed:
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LC-MS (Liquid Chromatography-Mass Spectrometry): Utilize an Electrospray Ionization (ESI) source in negative mode. The theoretical exact mass is 145.03 Da. A prominent [M-H]⁻ peak at m/z 144 confirms the presence of the deprotonated triazole core.
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¹H-NMR (DMSO-d₆, 400 MHz):
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A triplet at ~1.2 ppm (3H) corresponds to the methyl group of the ethyl chain.
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A quartet at ~3.9 ppm (2H) corresponds to the methylene protons.
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Broad singlets >12.0 ppm indicate the highly deshielded protons of the -SH and -OH groups, verifying the tautomeric state in a polar aprotic solvent.
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References
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Danquah, C. A., et al. "Analogues of Disulfides from Allium stipitatum Demonstrate Potent Anti-tubercular Activities through Drug Efflux Pump and Biofilm Inhibition." Scientific Reports, Nature, 2018.[Link]
- "Corrosion inhibitor composition for wet sour crude.
